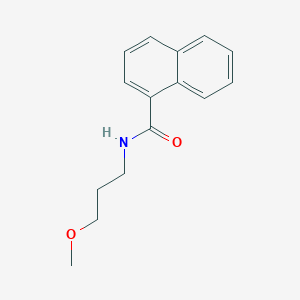
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylmorpholine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in lab experiments is its low toxicity. It has been found to have a high LD50 value, indicating that it is relatively safe to use in animal studies. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Additionally, the antioxidant properties of this compound make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the potential therapeutic applications of this compound in these areas.
合成方法
The synthesis of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine involves the reaction of 2,6-dimethylmorpholine with p-bromobenzyl phenyl sulfone in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
科学研究应用
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
分子式 |
C18H21NO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C18H21NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
InChI 键 |
NDLPIVRSBPVHMK-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)